molecular formula C11H14N2O5S B279692 N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide

Cat. No.: B279692
M. Wt: 286.31 g/mol
InChI Key: CGUQPNPMMZOPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide, commonly known as DAS181, is a small molecule therapeutic agent that has shown potential in treating respiratory viral infections. It is a unique drug that works by cleaving sialic acid residues on the surface of host cells, which are necessary for the attachment and entry of many respiratory viruses.

Mechanism of Action

The mechanism of action of DAS181 involves the cleavage of sialic acid residues on the surface of host cells. Sialic acid is a sugar molecule that is present on the surface of many cells, including those in the respiratory tract. Many respiratory viruses, including influenza, parainfluenza, and RSV, use sialic acid residues as a receptor for attachment and entry into host cells. DAS181 cleaves these sialic acid residues, preventing the attachment and entry of these viruses into host cells.
Biochemical and Physiological Effects
DAS181 has been shown to be well-tolerated in animal studies and has a favorable pharmacokinetic profile. It is rapidly absorbed and distributed in the body, with a half-life of approximately 12 hours. DAS181 has also been shown to be effective in reducing viral load and improving clinical outcomes in animal models of influenza and RSV infections.

Advantages and Limitations for Lab Experiments

One of the major advantages of DAS181 is its broad-spectrum activity against a range of respiratory viruses. This makes it a potentially useful therapeutic agent for the treatment of respiratory viral infections, particularly in situations where the specific viral pathogen is unknown. However, one of the limitations of DAS181 is that it is not effective against all respiratory viruses, and further research is needed to determine its efficacy against emerging viral pathogens.

Future Directions

There are several future directions for research on DAS181. One area of research is the development of new formulations of DAS181 that can be administered via inhalation, which would be particularly useful for the treatment of respiratory viral infections. Another area of research is the development of combination therapies that include DAS181 and other antiviral agents, which may increase the effectiveness of treatment. Finally, further research is needed to determine the long-term safety and efficacy of DAS181 in humans.

Synthesis Methods

The synthesis of DAS181 involves a series of chemical reactions that begin with the preparation of 3-nitrophenol. This is followed by the reaction of 3-nitrophenol with 2,3-dihydroxypropyl mercaptan to yield the thiol derivative. The thiol derivative is then reacted with acetyl chloride to produce the final product, N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide.

Scientific Research Applications

DAS181 has been extensively studied for its potential use in treating respiratory viral infections, including influenza, parainfluenza, and respiratory syncytial virus (RSV). In preclinical studies, DAS181 has been shown to be effective against a broad range of influenza viruses, including H1N1, H3N2, and H5N1. It has also been shown to be effective against RSV in vitro and in vivo.

Properties

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

N-[3-(2,3-dihydroxypropylsulfanyl)-5-nitrophenyl]acetamide

InChI

InChI=1S/C11H14N2O5S/c1-7(15)12-8-2-9(13(17)18)4-11(3-8)19-6-10(16)5-14/h2-4,10,14,16H,5-6H2,1H3,(H,12,15)

InChI Key

CGUQPNPMMZOPCX-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC(=C1)SCC(CO)O)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)SCC(CO)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.